(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 332.42 g/mol
- IUPAC Name : N-(6-ethyl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in cellular processes. Notably, it has been studied for its potential as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair mechanisms. Inhibition of PARP1 can lead to increased DNA damage in cancer cells, making this compound a candidate for anticancer therapy.
Table 1: Summary of Biological Activity
Synthesis and Derivatives
The synthesis of this compound involves multiple steps including the formation of the dioxine ring and the introduction of the benzothiazole moiety. Variants and derivatives have been explored to enhance its biological activity and selectivity towards target enzymes.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that it significantly reduced cell viability in breast and ovarian cancer cells through apoptosis induction. The mechanism was attributed to PARP1 inhibition leading to accumulation of DNA damage.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of this compound against several bacterial strains. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Properties
IUPAC Name |
N-(6-ethyl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-7-19-13-6-5-12(4-2)10-15(13)23-17(19)18-16(20)14-11-21-8-9-22-14/h5-6,10-11H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHWHFVHIBFWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)CC)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.